Cas no 1107579-37-2 (3'-Methoxy-biphenyl-4-boronic Acid)

3'-Methoxy-biphenyl-4-boronic Acid is a boronic acid derivative commonly employed as a versatile intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Its biphenyl scaffold, functionalized with a methoxy group at the 3' position and a boronic acid at the 4 position, enhances its reactivity and selectivity in forming carbon-carbon bonds. The compound exhibits good stability under standard conditions, facilitating handling and storage. Its structural features make it valuable in pharmaceutical and materials science research, where precise functionalization of aromatic systems is required. High purity grades ensure consistent performance in catalytic applications.
3'-Methoxy-biphenyl-4-boronic Acid structure
1107579-37-2 structure
Product Name:3'-Methoxy-biphenyl-4-boronic Acid
CAS No:1107579-37-2
MF:C13H13BO3
MW:228.051523923874
CID:1039583
PubChem ID:16244486
Update Time:2025-10-05

3'-Methoxy-biphenyl-4-boronic Acid Chemical and Physical Properties

Names and Identifiers

    • (3'-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid
    • [4-(3-methoxyphenyl)phenyl]boronic acid
    • 3'-METHOXY-BIPHENYL-4-BORONIC ACID
    • AKOS004113861
    • {3'-methoxy-[1,1'-biphenyl]-4-yl}boronic acid
    • MFCD08544395
    • (3'-Methoxy-[1,1'-biphenyl]-4-yl)boronicacid
    • BS-26178
    • 1107579-37-2
    • 1630264-43-5
    • DTXSID70585713
    • CS-0178432
    • AMY30016
    • 3''-Methoxy-biphenyl-4-boronic Acid
    • (3'-Methoxy[1,1'-biphenyl]-4-yl)boronic acid
    • 3'-Methoxy-biphenyl-4-boronic Acid
    • Inchi: 1S/C13H13BO3/c1-17-13-4-2-3-11(9-13)10-5-7-12(8-6-10)14(15)16/h2-9,15-16H,1H3
    • InChI Key: GETGSFIRXNTUKZ-UHFFFAOYSA-N
    • SMILES: O(C)C1=CC=CC(=C1)C1C=CC(B(O)O)=CC=1

Computed Properties

  • Exact Mass: 228.09600
  • Monoisotopic Mass: 228.0957744g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 227
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.7Ų

Experimental Properties

  • PSA: 49.69000
  • LogP: 1.04200

3'-Methoxy-biphenyl-4-boronic Acid Pricemore >>

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$ 50.00 2022-06-02
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Additional information on 3'-Methoxy-biphenyl-4-boronic Acid

Recent Advances in the Application of 3'-Methoxy-biphenyl-4-boronic Acid (CAS: 1107579-37-2) in Chemical Biology and Pharmaceutical Research

3'-Methoxy-biphenyl-4-boronic Acid (CAS: 1107579-37-2) has emerged as a versatile building block in chemical biology and pharmaceutical research due to its unique structural properties and reactivity. This boronic acid derivative is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of complex organic molecules, including drug candidates. Recent studies have highlighted its role in the development of novel therapeutics, especially in the areas of oncology and infectious diseases. The compound's ability to form stable boronate esters with diols also makes it a promising candidate for sensor development and targeted drug delivery systems.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of 3'-Methoxy-biphenyl-4-boronic Acid in the synthesis of potent kinase inhibitors. The researchers utilized this compound as a key intermediate in the development of selective BTK (Bruton's tyrosine kinase) inhibitors, which showed promising results in preclinical models of B-cell malignancies. The study reported a significant improvement in yield and purity compared to traditional synthetic routes, underscoring the compound's utility in medicinal chemistry.

In addition to its applications in drug synthesis, 3'-Methoxy-biphenyl-4-boronic Acid has been investigated for its potential in bioorthogonal chemistry. A recent Nature Communications article described its use in the development of proximity labeling tools for proteomics research. The boronic acid moiety enabled selective labeling of glycoproteins in live cells, providing researchers with a powerful tool for studying post-translational modifications and protein-protein interactions in complex biological systems.

The compound's stability under physiological conditions has also made it attractive for drug delivery applications. A 2024 study in Advanced Materials reported the development of a boronic acid-based nanocarrier system using 3'-Methoxy-biphenyl-4-boronic Acid as a targeting moiety. This system demonstrated pH-responsive release of anticancer drugs in tumor microenvironments, with enhanced selectivity and reduced off-target effects compared to conventional delivery systems.

Despite these promising developments, challenges remain in optimizing the pharmacokinetic properties of boronic acid-containing compounds. Recent computational studies have focused on understanding the structure-activity relationships of 3'-Methoxy-biphenyl-4-boronic Acid derivatives to improve their metabolic stability and membrane permeability. These efforts are expected to yield new generations of boronic acid-based therapeutics with improved clinical potential.

Looking forward, the unique properties of 3'-Methoxy-biphenyl-4-boronic Acid (CAS: 1107579-37-2) position it as a valuable tool in both drug discovery and chemical biology. Its applications span from synthetic chemistry to biomedical research, with ongoing studies exploring its potential in areas such as carbohydrate recognition, enzyme inhibition, and diagnostic probe development. As research in this area continues to advance, we anticipate seeing more innovative applications of this compound in addressing complex challenges in human health.

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